N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclohepta[b]thiophene core substituted with carboxamide and thiophene-carbonylamino groups. The compound’s synthesis typically involves multi-step reactions, including the use of chlorinating agents (e.g., thiophene-2-carbonyl chloride) and purification via chromatography or crystallization .
Properties
IUPAC Name |
N-phenyl-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c24-19(17-12-7-13-26-17)23-21-18(15-10-5-2-6-11-16(15)27-21)20(25)22-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWNQLRQGLNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116645 | |
| Record name | 5,6,7,8-Tetrahydro-N-phenyl-2-[(2-thienylcarbonyl)amino]-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301322-13-4 | |
| Record name | 5,6,7,8-Tetrahydro-N-phenyl-2-[(2-thienylcarbonyl)amino]-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301322-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-N-phenyl-2-[(2-thienylcarbonyl)amino]-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings .
Scientific Research Applications
N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and polarity but may reduce synthetic yields due to steric hindrance .
- Bulkier substituents (e.g., cyclohexyl) lower yields (20% for Compound 9 vs. 30% for Compound 8) due to slower reaction kinetics .
- Sulfonyl and methoxy groups improve solubility and pharmacokinetic properties, as seen in and .
Key Insights :
- The target compound’s dual thiophene motifs likely improve binding affinity to viral polymerases compared to simpler analogs .
- Nitro-containing derivatives (e.g., ) exhibit higher reactivity but may pose toxicity risks .
- Sulfonyl modifications () balance solubility and activity, making them promising for drug development .
Biological Activity
N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its potential as an anticancer agent, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, which are known for their significant pharmacological properties. The IUPAC name of the compound is this compound. Its molecular formula is , and it features a unique bicyclic structure that contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.50 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. A notable study evaluated a series of cyclohepta[b]thiophene derivatives for their antiproliferative activity against various cancer cell lines. One compound demonstrated submicromolar growth inhibition values across multiple cell lines, indicating significant anticancer activity .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis. Specifically, the study indicated that the compound could induce G2/M phase arrest in A549 lung cancer cells and activate caspases involved in apoptosis .
Other Biological Activities
In addition to anticancer effects, thiophene derivatives are being explored for their anti-inflammatory and antimicrobial properties. Research has shown that certain thiophene compounds exhibit activity against various bacterial strains and may serve as potential therapeutic agents in treating infections .
Study 1: Antiproliferative Activity
A comprehensive evaluation was conducted on a series of cyclohepta[b]thiophene derivatives, including N-phenyl derivatives. The study involved testing these compounds against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition against multiple cancer types, showcasing their potential as broad-spectrum anticancer agents .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound could significantly disrupt microtubule dynamics in cancer cells. The induction of apoptosis was confirmed through assays measuring caspase activation and cell cycle analysis . This underscores the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxylic acid derivatives with cyclohepta[b]thiophene precursors. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) or activation via anhydrides (e.g., succinic anhydride) in dry dichloromethane (DCM) under nitrogen .
- Cyclization : Reflux in ethanol or DMF with catalysts like piperidine or glacial acetic acid to facilitate Schiff base formation or ring closure .
- Purification : Reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (ethanol/methanol) to achieve >95% purity . Critical factors : Solvent polarity, temperature (reflux vs. room temperature), and catalyst choice significantly impact side-product formation. For example, piperidine enhances imine formation efficiency compared to weaker acids .
Q. Which spectroscopic techniques are most reliable for structural validation?
- 1H/13C NMR : Essential for confirming substituent positions (e.g., cyclohepta[b]thiophene protons at δ 2.6–2.8 ppm and aromatic thiophene signals at δ 7.2–7.6 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, NH bends at 3300–3500 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 347.04 for C₁₅H₁₃N₃O₃S₂) .
Q. How can researchers troubleshoot low yields during the final coupling step?
Common issues include:
- Incomplete activation : Ensure stoichiometric excess of coupling agents (e.g., 1.2 eq. of DCC) and anhydrous conditions .
- Steric hindrance : Use polar aprotic solvents (DMF, DMSO) to improve solubility of bulky intermediates .
- Side reactions : Monitor reaction progress via TLC and quench reactions at 80–90% completion to avoid degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) may arise from:
- Membrane permeability : Use logP (e.g., XLogP3 = 5) to assess cellular uptake differences .
- Assay conditions : Validate results using orthogonal methods (e.g., time-kill curves vs. MIC assays) .
- Metabolic stability : Perform liver microsome assays or in silico predictions (e.g., aldehyde oxidase interactions) to identify rapid degradation .
Q. How does the compound’s conformational flexibility impact its binding to biological targets?
- X-ray crystallography : Resolve the cyclohepta[b]thiophene ring’s chair vs. boat conformation, which affects hydrogen bonding with target proteins .
- Molecular docking : Simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina, focusing on the thiophene-3-carboxamide moiety’s orientation .
Q. What computational methods predict metabolic pathways and toxicity?
- ADMET modeling : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at the cycloheptane ring) and potential hepatotoxicity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with nucleophilic residues in enzymes .
Methodological Challenges and Solutions
Q. How to address solubility issues in in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the N-phenyl position while monitoring activity retention .
Q. What analytical approaches distinguish polymorphic forms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
